molecular formula C15H23BrN2O B12777182 Propionanilide, 2'-bromo-3-(diethylamino)-5'-ethyl- CAS No. 92731-12-9

Propionanilide, 2'-bromo-3-(diethylamino)-5'-ethyl-

Cat. No.: B12777182
CAS No.: 92731-12-9
M. Wt: 327.26 g/mol
InChI Key: PKWPLFBAUAHRPV-UHFFFAOYSA-N
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Description

Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- is a complex organic compound that belongs to the class of substituted anilides This compound is characterized by the presence of a bromine atom, a diethylamino group, and an ethyl group attached to the anilide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium or copper to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilides .

Scientific Research Applications

Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- involves its interaction with specific molecular targets and pathways. The bromine atom and diethylamino group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-chlorobutane: Similar in structure but with different substituents, leading to distinct chemical and biological properties.

    2-Bromo-3-methoxythiophene: Shares the bromine atom but differs in the heterocyclic structure.

    2-Bromo-3-hexylthiophene: Similar brominated compound with a different alkyl chain .

Uniqueness

Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- is unique due to the presence of both the diethylamino group and the ethyl group on the anilide structure. This combination of substituents imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

92731-12-9

Molecular Formula

C15H23BrN2O

Molecular Weight

327.26 g/mol

IUPAC Name

N-(2-bromo-5-ethylphenyl)-3-(diethylamino)propanamide

InChI

InChI=1S/C15H23BrN2O/c1-4-12-7-8-13(16)14(11-12)17-15(19)9-10-18(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,19)

InChI Key

PKWPLFBAUAHRPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Br)NC(=O)CCN(CC)CC

Origin of Product

United States

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